Cas no 2189893-84-1 (N-(1,5-naphthyridin-4-yl)prop-2-enamide)

N-(1,5-naphthyridin-4-yl)prop-2-enamide 化学的及び物理的性質
名前と識別子
-
- N-1,5-Naphthyridin-4-yl-2-propenamide
- Z2738283143
- 2189893-84-1
- N-(1,5-naphthyridin-4-yl)prop-2-enamide
- EN300-6702095
-
- インチ: 1S/C11H9N3O/c1-2-10(15)14-9-5-7-12-8-4-3-6-13-11(8)9/h2-7H,1H2,(H,12,14,15)
- InChIKey: JGDDJHHPGCOTCO-UHFFFAOYSA-N
- ほほえんだ: O=C(C=C)NC1C=CN=C2C=CC=NC=12
計算された属性
- せいみつぶんしりょう: 199.074561919g/mol
- どういたいしつりょう: 199.074561919g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 254
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1
- トポロジー分子極性表面積: 54.9Ų
じっけんとくせい
- 密度みつど: 1.287±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- ふってん: 448.1±38.0 °C(Predicted)
- 酸性度係数(pKa): 9.71±0.43(Predicted)
N-(1,5-naphthyridin-4-yl)prop-2-enamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6702095-1.0g |
N-(1,5-naphthyridin-4-yl)prop-2-enamide |
2189893-84-1 | 90% | 1.0g |
$0.0 | 2023-07-08 |
N-(1,5-naphthyridin-4-yl)prop-2-enamide 関連文献
-
Daojin Li,Nan Wang,Fangfang Wang,Qi Zhao Anal. Methods, 2019,11, 3212-3220
-
Yao Li,Zhengyang Fan,Hongwei Yang,Ximin Yuan,Yunxiu Chao,Yuxiu Li,Chuan Wang CrystEngComm, 2020,22, 7786-7789
-
Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184
-
4. Back matter
-
Hui Xu,Hongyuan Shang,Liujun Jin,Chunyan Chen,Cheng Wang,Yukou Du J. Mater. Chem. A, 2019,7, 26905-26910
-
Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
-
Mengmeng Lan,Guodong Cui,Hongwei Zhang Org. Chem. Front., 2019,6, 3566-3574
-
9. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
-
10. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
N-(1,5-naphthyridin-4-yl)prop-2-enamideに関する追加情報
Introduction to N-(1,5-naphthyridin-4-yl)prop-2-enamide (CAS No. 2189893-84-1)
N-(1,5-naphthyridin-4-yl)prop-2-enamide, a compound with the chemical formula C₁₁H₈N₂O, is a significant molecule in the field of pharmaceutical chemistry and bioorganic synthesis. This compound is characterized by its naphthyridine core, which is a fused bicyclic system consisting of a pyridine ring and a pyrimidine ring. The presence of this heterocyclic structure imparts unique electronic and steric properties, making it a valuable scaffold for the development of novel bioactive molecules.
The CAS No. 2189893-84-1 uniquely identifies this compound in scientific literature and databases, ensuring precise referencing and differentiation from other chemical entities. The structural motif of N-(1,5-naphthyridin-4-yl)prop-2-enamide includes an amide functional group attached to a prop-2-enyl chain, which introduces both polar and hydrophobic interactions. This dual nature allows the compound to interact with biological targets in diverse ways, potentially enhancing its pharmacological activity.
In recent years, there has been growing interest in naphthyridine derivatives due to their broad spectrum of biological activities. These compounds have shown promise in various therapeutic areas, including antiviral, antibacterial, anticancer, and anti-inflammatory applications. The 1,5-naphthyridine scaffold is particularly noteworthy for its ability to modulate enzyme activity and receptor binding, making it an attractive candidate for drug discovery programs.
One of the most compelling aspects of N-(1,5-naphthyridin-4-yl)prop-2-enamide is its potential as a lead compound for further derivatization. By modifying the prop-2-enyl chain or the naphthyridine core, chemists can fine-tune the pharmacokinetic and pharmacodynamic properties of the molecule. This flexibility has led to numerous synthetic strategies being developed to explore the chemical space around this scaffold.
Recent studies have highlighted the importance of bioisosteric replacements in drug design. In the case of N-(1,5-naphthyridin-4-yl)prop-2-enamide, replacing certain functional groups with bioisosteres can lead to improved solubility, metabolic stability, and target affinity. For instance, replacing the amide group with an ester or carbamate derivative might alter the compound's interaction with biological targets while maintaining its core pharmacological activity.
The synthesis of N-(1,5-naphthyridin-4-yl)prop-2-enamide involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include condensation reactions between naphthyridine derivatives and propenoic acid derivatives under acidic or basic conditions. Advances in catalytic methods have also enabled more efficient and sustainable synthetic pathways, reducing waste and improving scalability.
In terms of biological evaluation, N-(1,5-naphthyridin-4-yl)prop-2-enamide has been tested in various in vitro assays to assess its potential therapeutic effects. Initial results suggest that this compound exhibits inhibitory activity against certain enzymes and receptors relevant to human diseases. For example, it has shown promise in inhibiting kinases involved in cancer progression or enzymes implicated in inflammatory responses.
The development of computational tools has significantly accelerated the process of identifying promising drug candidates like N-(1,5-naphthyridin-4-yl)prop-2-enamide. Molecular docking simulations can predict how this compound interacts with biological targets at the atomic level, providing insights into its mechanism of action. These simulations are often combined with experimental validation to refine lead structures and optimize their potency.
Another area of interest is the use of prodrug strategies to enhance the bioavailability and targeted delivery of N-(1,5-naphthyridin-4-yl)prop-2-enamide. Prodrugs are inactive precursors that are converted into active drugs within the body upon metabolic activation. This approach can improve oral bioavailability or allow for targeted release at specific sites within the body.
The future prospects for N-(1,5-naphthyridin-4-yl)prop-2-enamide are promising as ongoing research continues to uncover new applications for naphthyridine derivatives. Collaborative efforts between chemists, biologists, and pharmacologists are essential to translate these findings into clinical therapies that address unmet medical needs.
In conclusion, N-(1,5-naphthyridin-4-yl)prop-2-enamide (CAS No. 2189893-84-1) represents a significant advancement in pharmaceutical chemistry due to its unique structural features and potential biological activities. Its naphthyridine core provides a versatile scaffold for drug discovery efforts aimed at developing novel therapeutic agents.
2189893-84-1 (N-(1,5-naphthyridin-4-yl)prop-2-enamide) 関連製品
- 2413898-42-5(tert-butyl N-{4-(2-hydroxybenzamido)phenylmethyl}carbamate)
- 2169633-74-1(2-methyl-1-oxa-8-thia-5-azaspiro5.5undecane)
- 349613-51-0(<br>3-(2-chlorophenyl)-5-methyl-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)isoxa zole-4-carboxamide)
- 32350-57-5(Stearoyl-L-carnitine chloride)
- 1021255-61-7(N-(2,5-difluorophenyl)-2-{[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide)
- 1448053-26-6(N-{2-hydroxy-2-4-(methylsulfanyl)phenylethyl}-2-phenylbutanamide)
- 3700-86-5(Diethyl Malathion)
- 2034519-11-2(1-(4-fluorophenyl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]cyclopropane-1-carboxamide)
- 2137636-72-5(1H-1,2,3-Triazole, 1-(3-azetidinyl)-5-(4-methyl-2-oxazolyl)-)
- 1804440-81-0(Methyl 4-(difluoromethyl)-2-iodo-3-(trifluoromethoxy)pyridine-5-acetate)




